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molecular formula C11H13N3 B1670341 Deximafen CAS No. 42116-77-8

Deximafen

Cat. No. B1670341
M. Wt: 187.24 g/mol
InChI Key: VVLJQSJNPKNTAT-UHFFFAOYSA-N
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Patent
US03983133

Procedure details

To a stirred solution of 10.7 parts of (±)-2,3,5,6-tetrahydro-5-phenyl-1H-imidazo[1,2-a]imidazole in 20 parts of methanol is added a warm solution of 8.6 parts of (+)-tartaric acid in 20 parts of methanol. The whole is diluted with 80 parts of acetone and the product is allowed to crystallize. The precipitated fraction is filtered off [about 5.6 parts of crude (+)-2,3,5,6-tetrahydro-5-phenyl-1H-imidazo[1,2-a]-imidazole (+)-tartrate - α(1% MeOH): +87.3°] and set aside. The filtrate is evaporated in vacuo. The residue is dissolved in water and the free base is liberated. It is extracted with chloroform and the latter is dried and evaporated. The residue is dissolved in 28 parts of methanol and to this solution is added a warm solution of 5.7 parts of (-)-tartaric acid in 60 parts of methanol. The product is allowed to crystallize. It is filtered off and recrystallized from a mixture of 8 parts of methanol and 16 parts of acetone till a constant rotation, yielding about 4.3 parts of (-)-2,3,5,6-tetrahydro-5-phenyl-1H-imidazo[1,2-a]imidazole (-)-tartrate; α(1% MeOH): -89.97°. A sample of 4.2 parts of (-)-2,3,5,6-tetrahydro-5-phenyl-1H-imidazo[1,2-a]imidazole (-)-tartrate is dissolved in water and the free base is liberated. After extraction with chloroform, the latter is dried and evaporated. The residue is crystallized from acetone, yielding about 0.7 parts of (-)-2,3,5,6-tetrahydro-5-phenyl-1H-imidazo[1,2-a]-imidazole; m.p. 153.2°C.; α(1% MeOH): -211.49°. The free base together with the residue of the evaporated mother-liquor is converted into the hydrochloride salt yielding about 1.9 parts of (-)-2,3,5,6-tetrahydro-5-phenyl-1H-imidazo[ 1,2-a]-imidazole hydrochloride; m.p. 277.1°C.; α(1% MeOH): -115.79°.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(-)-2,3,5,6-tetrahydro-5-phenyl-1H-imidazo[1,2-a]imidazole (-)-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.C(C(C(C(O)=O)O)O)(O)=O.[C:13]1([CH:19]2[N:23]3[CH2:24][CH2:25][NH:26][C:22]3=[N:21][CH2:20]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:13]1([CH:19]2[N:23]3[CH2:24][CH2:25][NH:26][C:22]3=[N:21][CH2:20]2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
(-)-2,3,5,6-tetrahydro-5-phenyl-1H-imidazo[1,2-a]imidazole (-)-tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(O)C(O)C(=O)O.C1(=CC=CC=C1)C1CN=C2N1CCN2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
-89.97°
EXTRACTION
Type
EXTRACTION
Details
After extraction with chloroform
CUSTOM
Type
CUSTOM
Details
the latter is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CN=C2N1CCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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